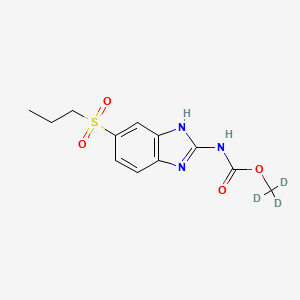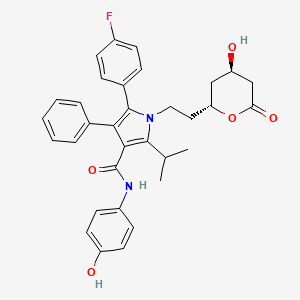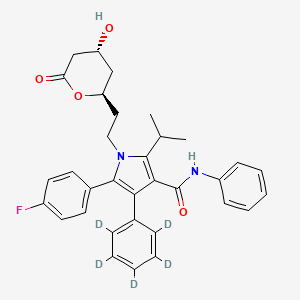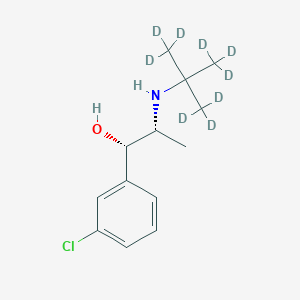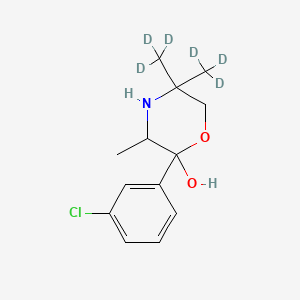![molecular formula [13C]6H9NO6 B602657 Isosorbide-13C6 2-Nitrate CAS No. 1391051-97-0](/img/no-structure.png)
Isosorbide-13C6 2-Nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isosorbide-13C6 2-Nitrate is a labeled metabolite of Isosorbide Dinitrate. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C6H9NO6 and a molecular weight of 197.10 . It is known for its antianginal properties, which means it is used to alleviate angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .
科学的研究の応用
Isosorbide-13C6 2-Nitrate has a wide range of applications in scientific research:
作用機序
Isosorbide-13C6 2-Nitrate is likely to have a similar mechanism of action as Isosorbide Dinitrate. Isosorbide Dinitrate is converted to the active nitric oxide to activate guanylate cyclase. This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isosorbide-13C6 2-Nitrate involves the nitration of Isosorbide, a process that introduces nitrate groups into the molecule. This is typically achieved using nitric acid or other nitrating agents under controlled conditions to ensure the selective formation of the desired nitrate ester . The reaction conditions often include maintaining a low temperature to prevent decomposition and using a solvent such as chloroform or ethyl acetate to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Isosorbide is treated with nitrating agents under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
Isosorbide-13C6 2-Nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrate group can lead to the formation of Isosorbide or other reduced forms.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield Isosorbide, while oxidation can produce various oxidized derivatives .
類似化合物との比較
Similar Compounds
Isosorbide Dinitrate: A related compound used for similar antianginal purposes.
Isosorbide Mononitrate: Another nitrate ester with similar pharmacological properties.
Isosorbide 2-Nitrate: A compound with similar chemical structure and applications.
Uniqueness
Isosorbide-13C6 2-Nitrate is unique due to its labeled carbon atoms, which make it particularly useful in research settings for tracing metabolic pathways and studying enzyme interactions. This isotopic labeling provides a distinct advantage over its unlabeled counterparts in various analytical applications .
特性
CAS番号 |
1391051-97-0 |
|---|---|
分子式 |
[13C]6H9NO6 |
分子量 |
197.09 |
純度 |
95% by HPLC; 98% atom 13C |
関連するCAS |
87-33-2 (unlabelled) |
同義語 |
1,4:3,6-Dianhydro-D-glucitol-13C6 2-Nitrate; 6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-13C6; 1,4:3,6-Dianhydro-D-glucitol-13C6 2-mononitrate; Isosorbide-13C6 2-Mononitrate; |
タグ |
Isosorbide Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


